3-Methyl-7-allylxanthine is a derivative of xanthine, a purine base that plays a significant role in various biological processes. This compound is of particular interest due to its potential pharmacological activities, particularly as an adenosine receptor modulator. The compound's structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry.
3-Methyl-7-allylxanthine belongs to the class of xanthine derivatives, which are known for their diverse biological activities. Xanthines are naturally occurring compounds found in various plants and are primarily recognized for their stimulant effects, commonly associated with caffeine, theobromine, and theophylline. The classification of 3-Methyl-7-allylxanthine can be further delineated into:
The synthesis of 3-Methyl-7-allylxanthine typically involves several chemical reactions, including alkylation and cyclization processes. Recent approaches have utilized the following methods:
The synthesis may involve:
Recent literature highlights efficient synthetic routes that minimize by-products and maximize yields of 3-Methyl-7-allylxanthine .
The molecular structure of 3-Methyl-7-allylxanthine can be described as follows:
The structural configuration can be visualized through molecular modeling techniques, which reveal the spatial arrangement of atoms and functional groups critical for biological activity.
3-Methyl-7-allylxanthine participates in various chemical reactions typical of xanthines:
These reactions often require specific conditions such as temperature control and solvent selection to ensure selectivity and yield .
The mechanism of action for 3-Methyl-7-allylxanthine primarily involves its interaction with adenosine receptors:
Research indicates that derivatives like 3-Methyl-7-allylxanthine exhibit varying affinities for different adenosine receptor subtypes, which can be quantified through binding assays .
Relevant data on these properties can be found in chemical databases and peer-reviewed articles focusing on xanthine derivatives .
3-Methyl-7-allylxanthine has several potential applications:
The ongoing research into this compound aims to elucidate its full therapeutic potential and broaden its applications in medicinal chemistry .
3-Methyl-7-allylxanthine is a synthetic xanthine derivative characterized by specific methyl and allyl substituents on its purine core structure. Its systematic IUPAC name is 3-methyl-7-(prop-2-en-1-yl)-1H-purine-2,6-dione, reflecting the positions of its key functional groups. The molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.20 g/mol. This compound belongs to the N-alkylated xanthine family, where the xanthine core (a fused pyrimidinedione-imidazole ring system) is modified at the N-3 and N-7 nitrogen atoms. The allyl group (–CH₂–CH=CH₂) at N-7 introduces distinctive chemical properties, including enhanced lipophilicity and potential electrophilic reactivity at its terminal alkene moiety. Its CAS Registry Number, though not explicitly listed in the search results, would follow the convention for similar synthetic xanthines like 1-allyl-3,7-dimethylxanthine (CAS 2530-99-6) [10].
Table 1: Chemical Identifiers of 3-Methyl-7-allylxanthine
Property | Value |
---|---|
Systematic Name | 3-methyl-7-(prop-2-en-1-yl)-1H-purine-2,6-dione |
Molecular Formula | C₉H₁₀N₄O₂ |
Molecular Weight | 206.20 g/mol |
Core Structure | Xanthine (purine-2,6-dione) |
Key Substituents | Methyl (N-3), Allyl (N-7) |
Within the methylxanthine family, 3-Methyl-7-allylxanthine is classified as a 1H,3H-disubstituted xanthine due to substitutions at the N-3 and N-7 positions of the purine ring. This distinguishes it from:
The allyl group at N-7 is a critical structural determinant. Unlike methyl groups, the allyl moiety introduces steric bulk and unsaturation, which can significantly alter electronic distribution, receptor binding affinity, and metabolic stability. Specifically, the allyl group may enhance interactions with hydrophobic binding pockets in target proteins (e.g., adenosine receptors) while offering a synthetic handle for further chemical modifications. The N-3 methyl group aligns it with natural methylxanthines like theobromine, potentially preserving shared pharmacophoric elements [6] [3].
Table 2: Structural Comparison of Key Xanthine Derivatives
Compound | Substituents | Classification |
---|---|---|
3-Methyl-7-allylxanthine | Methyl (N-3), Allyl (N-7) | Synthetic disubstituted |
Caffeine | Methyl (N-1, N-3, N-7) | Natural trimethylated |
Theobromine | Methyl (N-3, N-7) | Natural dimethylated |
3-Methylxanthine | Methyl (N-3) | Monosubstituted |
1,3-Diethyl-7-methyl-8-(phenoxymethyl)xanthine | Ethyl (N-1, N-3), Methyl (N-7), Phenoxymethyl (C-8) | Synthetic polysubstituted |
3-Methyl-7-allylxanthine emerged from structured efforts to modify xanthine scaffolds for enhanced bioactivity. Its development parallels key milestones in xanthine chemistry:
The specific synthesis of 3-Methyl-7-allylxanthine likely arose from two strategic approaches:
Unlike naturally abundant methylxanthines, 3-Methyl-7-allylxanthine is a laboratory-synthesized entity designed to probe adenosine receptor interactions or enzyme inhibition mechanisms. Its development reflects the broader trend in medicinal chemistry toward "tailored" xanthines with substituents not found in nature, aiming to optimize selectivity, reduce toxicity, or overcome limitations of natural analogs [9] [6].
Table 3: Key Xanthine Compounds in Research and Development
Compound | Significance |
---|---|
3-Methylxanthine | Metabolic intermediate; used in enzymology studies (xanthine oxidase assays) |
7-Methylxanthine | Studied for myopia progression inhibition |
1,3-Diethyl-8-(phenoxymethyl)xanthine | Designed as A1/A2A adenosine receptor antagonist |
3-Methyl-7-allylxanthine | Synthetic analog with potential for receptor selectivity modulation |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: